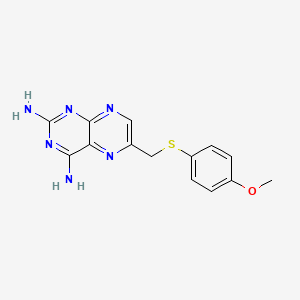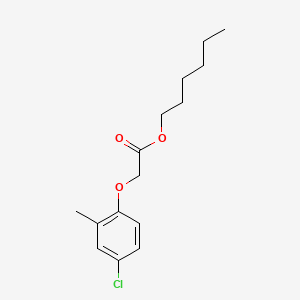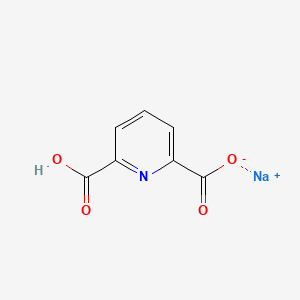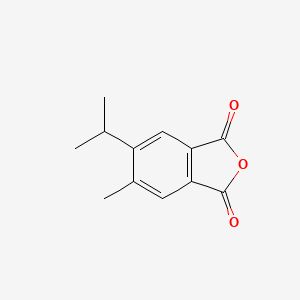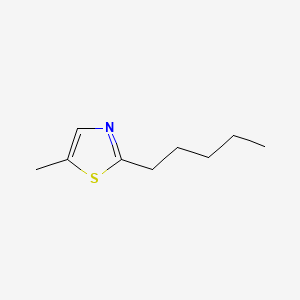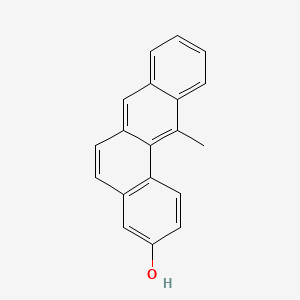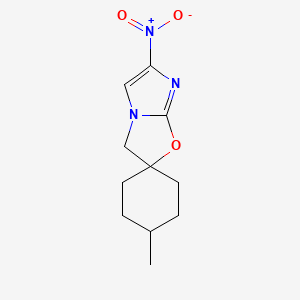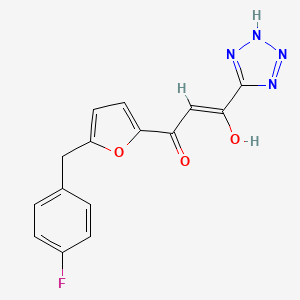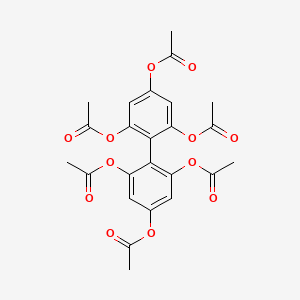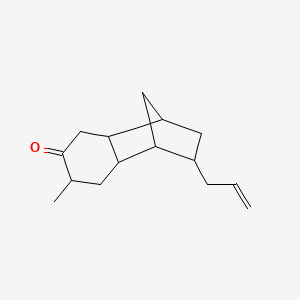
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate: is a chemical compound with the molecular formula C21H34O4Sn and a molecular weight of 469.20 g/mol . It is known for its unique structure, which includes a tributylstannyl group attached to a phenyl acetate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate typically involves the reaction of phenyl acetate with tributylstannyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Base: Commonly used bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The stannyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenyl acetate oxides.
Reduction: Formation of phenyl acetate derivatives with reduced stannyl groups.
Substitution: Formation of substituted phenyl acetate compounds.
Scientific Research Applications
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other stannyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate involves its interaction with molecular targets through its stannyl group. The stannyl group can form bonds with various atoms, facilitating reactions such as substitution or addition. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- o-(((Tributylstannyl)oxy)carbonyl)phenyl benzoate
- o-(((Tributylstannyl)oxy)carbonyl)phenyl methyl ester
- o-(((Tributylstannyl)oxy)carbonyl)phenyl ethyl ester
Uniqueness
o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate is unique due to its specific combination of a stannyl group with a phenyl acetate moiety. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
84029-40-3 |
|---|---|
Molecular Formula |
C21H34O4Sn |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
tributylstannyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.3C4H9.Sn/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3*1-3-4-2;/h2-5H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ZUWWEGWEUMHGLQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



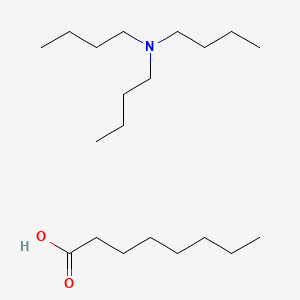
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
